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Abstract

Ifebemtinib (formerly known as IN10018 or Bl 853520) is an orally bioavailable, potent, and
highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor
tyrosine kinase that plays a crucial role in tumor progression.[1][2][3] Overexpressed in a
variety of solid tumors, FAK is a central mediator of signaling pathways that control cell
proliferation, survival, migration, and invasion.[4][5] Ifebemtinib has demonstrated significant
anti-tumor activity in preclinical models and has shown considerable promise in clinical trials,
particularly as a synergistic agent in combination therapies for cancers with specific mutations,
such as KRAS G12C.[6][7][8] This technical guide provides a comprehensive overview of the
discovery, development, mechanism of action, and key experimental data related to
Ifebemtinib.

Discovery and Development

Ifebemtinib was initially developed by Boehringer Ingelheim and is now being advanced by
InxMed.[7] The development of Ifebemtinib stemmed from the recognition of FAK as a critical
therapeutic target in oncology. FAK integrates signals from integrins and growth factor
receptors, thereby influencing the tumor microenvironment and promoting metastasis.[1][9]
While specific details regarding the lead optimization and structure-activity relationship (SAR)
studies are proprietary, the chemical structure of Ifebemtinib, 2-fluoro-5-methoxy-4-((4-((2-
methyl-3-o0xo-2,3-dihydro-1H-isoindol-4-yl)oxy)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-N-(1-
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methylpiperidin-4-yl)benzamide, reflects a design aimed at high potency and selectivity for the
FAK kinase domain.[10]

The development of Ifebemtinib has been marked by a strategic shift from monotherapy to
combination regimens. Early clinical studies with Ifebemtinib alone showed a manageable
safety profile but modest anti-tumor activity.[11] However, preclinical evidence of its synergistic
effects with other anti-cancer agents has led to its evaluation in combination therapies, where it
has demonstrated remarkable efficacy.[3][7] Ifebemtinib has been granted Breakthrough
Therapy Designation by the China National Medical Products Administration (NMPA) and Fast-
Track designation from the U.S. Food and Drug Administration (FDA) for certain indications.[3]
[12]

Mechanism of Action and Signaling Pathway

Ifebemtinib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of
FAK, thereby blocking its kinase activity.[2] This inhibition prevents the autophosphorylation of
FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of other signaling
proteins, most notably Src family kinases.[4][6] The FAK/Src complex, once formed,
phosphorylates a multitude of downstream substrates, activating key signaling cascades that
promote cancer progression, including the PI3K/AKT and RAS/MEK/ERK pathways.[1][11] By
disrupting this central signaling hub, Ifebemtinib effectively inhibits tumor cell proliferation,
survival, migration, and invasion.[2]
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Caption: FAK Signaling Pathway and Inhibition by Ifebemtinib.
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Quantitative Data

. . hibi .

Kinase Target IC50 (nM) Reference(s)

FAK (recombinant) 1 [41[13]

FER Kinase 900 [4][13]

FES Kinase 1040 [41[13]

In Vitro Cellular Activity

Cell Line Assay Type EC50 (nM) Reference(s)
FAK

PC-3 (Prostate) Autophosphorylation 1 [14]
(Y397)
Anchorage-

PC-3 (Prostate) independent 3 [14][15]

Proliferation

Clinical Trial Efficacy Data (Combination Therapy)

Ifebemtinib + Garsorasib (KRAS G12C inhibitor) in First-Line NSCLC (KRAS G12C mutant)

Endpoint Value Reference(s)
Objective Response Rate
90.3% [8][12]
(ORR)
Disease Control Rate (DCR) 96.8% [8][12]
Median Progression-Free
) 22.3 months [7]
Survival (mPFS)
Median Duration of Response
19.4 months [7]

(MDOR)
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Ifebemtinib + Garsorasib (KRAS G12C inhibitor) vs. Garsorasib Monotherapy in Previously
Treated CRC (KRAS G12C mutant)

. Ifebemtinib + Garsorasib
Endpoint . Reference(s)
Garsorasib Monotherapy
Objective Response
44.4% 16.7% [6]
Rate (ORR)
Disease Control Rate
100.0% 77.8% [6]
(DCR)
Median Progression-
7.7 months 4.0 months [6]

Free Survival (MPFS)

Experimental Protocols
In Vitro FAK Kinase Assay (Luminescent)

This protocol is a general representation based on commercially available FAK kinase assay
kits.

Prepare Reagents:

- FAK Enzyme
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-ATP > 96-well Plate
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- Ifebemtinib (Test Compound)
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Caption: Workflow for an in vitro FAK kinase assay.

o Reagent Preparation: Recombinant FAK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5,
20mM MgClz, 0.1mg/ml BSA), ATP, and a suitable FAK substrate (e.g., poly(Glu, Tyr) 4:1)
are prepared. Ifebemtinib is serially diluted to the desired concentrations.[16]

o Reaction Setup: The kinase reaction is initiated by adding the FAK enzyme to wells of a 96-
well plate containing the kinase buffer, substrate, ATP, and varying concentrations of
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Ifebemtinib.

 Incubation: The reaction plate is incubated at 30°C for a specified time (e.g., 45-60 minutes)
to allow for the phosphorylation of the substrate.[16][17]

» Signal Detection: A kinase detection reagent (e.g., Kinase-Glo® Max) is added to each well.
This reagent simultaneously stops the kinase reaction and measures the remaining ATP via
a luciferase-based reaction, where the light output is inversely proportional to the kinase
activity.[16][17]

o Data Analysis: The luminescent signal is read using a microplate reader. The IC50 value, the
concentration of Ifebemtinib that inhibits 50% of FAK activity, is calculated from the dose-
response curve.

Cell Proliferation Assay (MTT-based)

This protocol is a general representation for assessing the effect of Ifebemtinib on the
proliferation of cancer cell lines, such as MDA-MB-231.[18][19][20]

Click to download full resolution via product page
Caption: Workflow for a cell proliferation assay.

o Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a
predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a
humidified incubator at 37°C with 5% CO2.[21]

e Drug Treatment: The cell culture medium is replaced with fresh medium containing serial
dilutions of Ifebemtinib. Control wells receive medium with the vehicle (e.g., DMSO) at the
same concentration as the highest drug concentration.

 Incubation: The plates are incubated for a period of 72 hours.
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e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and the plates are incubated for an additional 4 hours. During this time,
viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple
formazan crystals.

o Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the
formazan crystals.

o Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate
reader.

o Data Analysis: The absorbance values are used to calculate the percentage of cell growth
inhibition relative to the vehicle-treated control. The GI50 (Growth Inhibition 50) value, the
concentration of the drug that causes a 50% reduction in cell growth, is determined from the
dose-response curve.[22]

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of
Ifebemtinib in a subcutaneous xenograft model.[14][23]

e Cell Implantation: Human cancer cells (e.g., PC-3 or NSCLC patient-derived xenografts) are
suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of
immunocompromised mice (e.g., nude or SCID mice).

o Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The tumor-bearing mice are then randomized into treatment and control groups.

o Drug Administration: Ifebemtinib is administered orally, once daily, at specified dose levels
(e.g., 50 mg/kg). The control group receives the vehicle.[4][24]

o Tumor Measurement and Monitoring: Tumor volume is measured at regular intervals (e.g.,
twice weekly) using calipers. The body weight and general health of the mice are also
monitored.

» Endpoint and Data Analysis: The study is terminated when the tumors in the control group
reach a predetermined size or after a specified duration. The anti-tumor efficacy is assessed
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by comparing the tumor growth in the Ifebemtinib-treated groups to the control group. The
percentage of tumor growth inhibition (TGI) is calculated.

e Pharmacodynamic Analysis: At the end of the study, tumors may be excised for
pharmacodynamic analysis, such as measuring the levels of phosphorylated FAK (Y397) by
immunohistochemistry or ELISA to confirm target engagement.[5]

Conclusion

Ifebemtinib is a promising, highly selective FAK inhibitor with a well-defined mechanism of
action. Its development has highlighted the potential of targeting FAK, not as a standalone
therapy, but as a crucial component of combination regimens designed to overcome drug
resistance and enhance the efficacy of other anti-cancer agents. The remarkable clinical data
in KRAS G12C-mutant cancers underscore the potential of Ifebemtinib to become a
cornerstone of treatment for these and other malignancies. Further research and ongoing
clinical trials will continue to elucidate the full therapeutic potential of this novel FAK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854425?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

